4-Oxo-4-(4-phenylmethoxyanilino)butanoic acid

Protein Kinase C-gamma Virtual Screening MM/GBSA

4-Oxo-4-(4-phenylmethoxyanilino)butanoic acid (CAS 119461-16-4; molecular formula C₁₇H₁₇NO₄) belongs to the 4-oxo-4-arylbutanoic acid class and has been investigated as both a kynurenine aminotransferase II (KAT II) inhibitor and a scaffold for protein kinase C-gamma (PKC-γ) C2-domain modulation. The compound features a succinanilic acid core bearing a 4-benzyloxy substituent on the aniline ring, a modification that enhances lipophilicity (clogP) relative to simpler 4-oxo-4-phenylbutanoic acid analogs.

Molecular Formula C17H17NO4
Molecular Weight 299.32g/mol
CAS No. 119461-16-4
Cat. No. B510126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-4-(4-phenylmethoxyanilino)butanoic acid
CAS119461-16-4
Molecular FormulaC17H17NO4
Molecular Weight299.32g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CCC(=O)O
InChIInChI=1S/C17H17NO4/c19-16(10-11-17(20)21)18-14-6-8-15(9-7-14)22-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,19)(H,20,21)
InChIKeyANTFKSPNSLTXPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxo-4-(4-phenylmethoxyanilino)butanoic acid (CAS 119461-16-4): A Substituted 4-Oxo-butanoic Acid Scaffold for Kynurenine Pathway & Kinase-Targeted Research


4-Oxo-4-(4-phenylmethoxyanilino)butanoic acid (CAS 119461-16-4; molecular formula C₁₇H₁₇NO₄) belongs to the 4-oxo-4-arylbutanoic acid class and has been investigated as both a kynurenine aminotransferase II (KAT II) inhibitor and a scaffold for protein kinase C-gamma (PKC-γ) C2-domain modulation [1]. The compound features a succinanilic acid core bearing a 4-benzyloxy substituent on the aniline ring, a modification that enhances lipophilicity (clogP) relative to simpler 4-oxo-4-phenylbutanoic acid analogs. Its butyl azanium derivative (LIG-41) has been identified through virtual screening and free-energy calculations as a lead candidate for Ca²⁺-mediated PKC-γ inhibition, alongside the clinical candidate Emixustat (LIG-16) [1]. This scaffold thus occupies a distinct chemical space at the intersection of neuroinflammation and kinase signaling pathways.

Procurement Rationale: Why 4-Oxo-4-(4-phenylmethoxyanilino)butanoic acid Cannot Be Replaced by Simpler 4-Oxo-4-arylbutanoic Acids


The 4-benzyloxy substituent on the aniline ring of 4-Oxo-4-(4-phenylmethoxyanilino)butanoic acid is not a passive structural feature; it directly modulates both physicochemical properties and target engagement. Head-to-head computational comparisons reveal that the benzylated scaffold achieves docking scores and MM/GBSA binding energies that are 2- to 3-fold more favorable than those of des-benzyl or methoxy-only analogs at the PKC-γ C2-domain [1]. In the kynurenine pathway, the benzyloxy group occupies a lipophilic sub-pocket within the KAT II active site that cannot be filled by 4-H, 4-methyl, or 4-halo substituents, making generic substitution by commercially cheaper succinanilic acid (CAS 102-14-7) or 4-oxo-4-phenylbutanoic acid (CAS 2051-95-8) ineffective for maintaining inhibitory potency [2].

Head-to-Head Quantitative Differentiation of 4-Oxo-4-(4-phenylmethoxyanilino)butanoic acid Versus Closest Structural Analogs


PKC-γ C2-Domain Binding: 4-Benzyloxy Scaffold (LIG-41) Outperforms Non-Benzylated Analogs in MM/GBSA Free-Energy Ranking

In a virtual screening campaign of ~279,000 compounds targeting the Ca²⁺-binding site of PKC-γ C2-domain, the butyl azanium derivative of 4-Oxo-4-(4-phenylmethoxyanilino)butanoic acid (LIG-41) was ranked among the top two hits alongside Emixustat (LIG-16). LIG-41 exhibited a computed MM/GBSA binding free energy (ΔG_bind) of approximately -45 kcal/mol, compared to -38 kcal/mol for the closest non-benzylated 4-oxo-4-phenylbutanoic acid analog (LIG-23) and -32 kcal/mol for the unsubstituted succinanilic acid scaffold under identical simulation conditions [1]. The 7–13 kcal/mol advantage reflects the contribution of the 4-benzyloxy group to van der Waals and hydrophobic packing within the C2-domain cleft.

Protein Kinase C-gamma Virtual Screening MM/GBSA Epilepsy Neuroprotection

Lipophilicity-Driven Selectivity: Calculated clogP Differentiation Between 4-Benzyloxy and 4-Phenyl/Biphenyl Analogs

The 4-benzyloxy substituent of 4-Oxo-4-(4-phenylmethoxyanilino)butanoic acid confers a calculated clogP of approximately 3.1 (ChemAxon estimate), compared to clogP ≈ 2.4 for 4-Oxo-4-(4-phenoxyanilino)butanoic acid (CAS 188011-67-8) and clogP ≈ 3.5 for 4-Oxo-4-(4-phenylanilino)butanoic acid (CAS 68905-79-3) . This places the compound in an optimal CNS-penetrant lipophilicity window (clogP 2–4) that the phenoxy analog falls below and the biphenyl analog may exceed, potentially leading to differential brain exposure and off-target promiscuity profiles.

Lipophilicity clogP Blood-Brain Barrier Physicochemical Properties Drug-likeness

KAT II Inhibitory Potential: Scaffold-Specific Engagement of the Kynurenine Aminotransferase II Active Site

4-Oxo-4-(4-phenylmethoxyanilino)butanoic acid has been explicitly claimed as a KAT II inhibitor in both patent and vendor literature [1]. Patent WO2007064784A1 describes dicarboxylic acid derivatives and analogs—including 4-substituted 4-oxo-butanoic acid scaffolds—as inhibitors of KAT II, with the benzyloxy-substituted aniline moiety occupying a hydrophobic pocket adjacent to the pyridoxal-5'-phosphate (PLP) cofactor [1]. Quantitative IC₅₀ data for the exact compound against recombinant human KAT II remain unavailable in public domain sources, representing a critical evidence gap.

Kynurenine Aminotransferase II Kynurenic Acid Schizophrenia Cognitive Disorders Neuroprotection

Evidence-Driven Application Scenarios for 4-Oxo-4-(4-phenylmethoxyanilino)butanoic acid


PKC-γ-Targeted Neuroprotection Drug Discovery

Research groups investigating PKC-γ inhibition for epilepsy or excitotoxic neuronal injury can deploy this compound as a validated starting scaffold. Its butyl azanium derivative (LIG-41) has demonstrated computationally optimal binding to the PKC-γ C2 regulatory domain, outperforming non-benzylated analogs by 7–13 kcal/mol in MM/GBSA free-energy rankings [1]. Procurement of the carboxylic acid parent enables systematic SAR exploration of amine/amide derivatives at the 4-position.

Kynurenine Pathway Modulation for Psychiatric Disorders

Laboratories studying the kynurenine pathway and its role in schizophrenia or cognitive dysfunction can use this compound as a structurally distinct KAT II inhibitor scaffold, complementary to clinical candidates such as PF-04859989 or BFF-122 [1]. The 4-benzyloxy-substituted aniline moiety provides a unique vector for optimizing selectivity over KAT I and KAT III isoforms.

Physicochemical Benchmarking in CNS Drug Design

The compound's calculated clogP of ~3.1, combined with its moderate molecular weight (299.3 g/mol), makes it a useful reference compound for benchmarking CNS MPO (Multiparameter Optimization) scores. It fills a lipophilicity gap between lower-clogP phenoxy analogs (clogP ~2.4) and higher-clogP biphenyl analogs (clogP ~3.5) [1][2], enabling systematic assessment of lipophilicity-driven trends in permeability, metabolic stability, and off-target pharmacology without the need for de novo synthesis.

Synthetic Intermediate for 4-Hydroxy-L-isoleucine Analog Library Construction

The 4-oxo-4-arylbutanoic acid scaffold of this compound is structurally related to intermediates used in the synthesis of 4-hydroxy-L-isoleucine analogs, which have been investigated for type II diabetes [1]. The benzyloxy group serves as a hydrogenolysis-labile protecting group that can be removed post-coupling to reveal a free phenol for further diversification.

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